Methyl 4-(2-(2-((ethoxycarbonyl)amino)thiazol-4-yl)acetamido)benzoate
Description
Methyl 4-(2-(2-((ethoxycarbonyl)amino)thiazol-4-yl)acetamido)benzoate is a synthetic organic compound featuring a methyl benzoate core linked via an acetamido group to a thiazole ring substituted with an ethoxycarbonylamino moiety.
Properties
IUPAC Name |
methyl 4-[[2-[2-(ethoxycarbonylamino)-1,3-thiazol-4-yl]acetyl]amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S/c1-3-24-16(22)19-15-18-12(9-25-15)8-13(20)17-11-6-4-10(5-7-11)14(21)23-2/h4-7,9H,3,8H2,1-2H3,(H,17,20)(H,18,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCUCGKJXQUNBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC(=CS1)CC(=O)NC2=CC=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structure and Physicochemical Properties
Molecular Structure
Methyl 4-(2-(2-((ethoxycarbonyl)amino)thiazol-4-yl)acetamido)benzoate has a molecular formula of C₁₆H₁₇N₃O₅S and a molecular weight of 363.39 g/mol. The compound features four key structural components:
- A para-substituted methyl benzoate moiety
- An amide linkage connecting to the thiazole unit
- A 2-amino-4-substituted thiazole ring
- An ethoxycarbonyl (carbamate) protecting group on the thiazole amino function
Physicochemical Properties
The compound typically presents as a white to off-white crystalline solid with limited water solubility but good solubility in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), dichloromethane (DCM), and methanol. Its physicochemical properties are significantly influenced by the presence of both hydrogen bond donors (NHs) and acceptors (C=O, N), contributing to its intermolecular interactions and crystallization behavior.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 363.39 g/mol |
| Physical State | Crystalline solid |
| Color | White to off-white |
| Solubility | Poorly soluble in water; soluble in DMF, DMSO, DCM, methanol |
| Melting Point | 172-175°C (typical range) |
| LogP (calculated) | 1.8-2.2 |
| pKa (calculated) | 8.2-8.7 (thiazole NH) |
Retrosynthetic Analysis
A strategic retrosynthetic analysis reveals multiple disconnection possibilities that inform synthetic approaches to this compound.
Primary Disconnection Strategies
Three principal disconnection strategies can be considered:
Amide Bond Disconnection : Separation at the amide bond linking the thiazole acetyl group to the para-aminobenzoate yields two key fragments: methyl 4-aminobenzoate and 2-((ethoxycarbonyl)amino)thiazole-4-acetic acid.
Thiazole Ring Formation : Disconnection of the thiazole heterocycle reveals precursors such as α-haloketones or α-haloacids and thiourea or appropriately substituted thioamides.
Carbamate Formation : Disconnection at the carbamate bond identifies a protected 2-aminothiazole intermediate and an ethoxycarbonylating agent.
These disconnection strategies inform the three major synthetic approaches detailed in the following sections.
Method 1: Convergent Synthesis via Amide Coupling
The convergent synthesis represents one of the most straightforward approaches to preparing this compound, utilizing pre-formed building blocks coupled through amide bond formation.
Synthesis of Methyl 4-aminobenzoate
Methyl 4-aminobenzoate is readily prepared from 4-aminobenzoic acid (PABA) through a Fischer esterification reaction.
Table 2: Reaction Conditions for Methyl 4-aminobenzoate Synthesis
| Parameter | Condition |
|---|---|
| Starting Material | 4-aminobenzoic acid (10 g, 72.9 mmol) |
| Solvent | Methanol (100 mL) |
| Catalyst | Concentrated sulfuric acid (2 mL) |
| Temperature | Reflux (65°C) |
| Reaction Time | 8-12 hours |
| Work-up | Neutralization with sodium bicarbonate, extraction with ethyl acetate |
| Purification | Recrystallization from hot ethanol |
| Yield | 85-92% |
| Characterization | White crystalline solid, mp 110-112°C |
Spectroscopic data for methyl 4-aminobenzoate typically shows characteristic signals in the ¹H NMR spectrum at δ 3.82 ppm (s, 3H, OCH₃), 4.0 ppm (br s, 2H, NH₂), 6.64 ppm (d, 2H, aromatic), and 7.77 ppm (d, 2H, aromatic).
Synthesis of 2-((ethoxycarbonyl)amino)thiazole-4-acetic acid
The preparation of 2-((ethoxycarbonyl)amino)thiazole-4-acetic acid involves multiple steps, beginning with thiazole ring formation.
Thiazole Ring Formation
The thiazole ring is typically formed through the reaction of an α-haloketone or α-haloester with thiourea, adapting the methodology described for related thiazole compounds.
Table 3: Conditions for Thiazole Ring Formation
| Parameter | Condition |
|---|---|
| Starting Materials | Ethyl bromopyruvate (1 equiv), thiourea (1.2 equiv) |
| Solvent | Ethanol |
| Catalyst | HCl or AcOH |
| Temperature | 70-80°C |
| Reaction Time | 3-5 hours |
| Work-up | Neutralization with sodium carbonate, extraction with dichloromethane |
| Purification | Column chromatography (hexane/ethyl acetate) |
| Yield | 65-75% |
Ethoxycarbonyl Protection
The 2-amino group of the thiazole is protected using ethyl chloroformate in the presence of a suitable base:
2-aminothiazole-4-acetate + ethyl chloroformate → 2-((ethoxycarbonyl)amino)thiazole-4-acetate
Table 4: Conditions for Ethoxycarbonyl Protection
| Parameter | Condition |
|---|---|
| Starting Material | 2-aminothiazole-4-acetate (1 equiv) |
| Reagent | Ethyl chloroformate (1.1-1.2 equiv) |
| Base | Triethylamine (1.5-2 equiv) |
| Solvent | THF or DCM |
| Temperature | 0°C to room temperature |
| Reaction Time | 3-4 hours |
| Work-up | Dilution with DCM, washing with 5% NaHCO₃, brine |
| Purification | Column chromatography or recrystallization |
| Yield | 75-85% |
Ester Hydrolysis
Hydrolysis of the ethyl ester provides the required carboxylic acid:
2-((ethoxycarbonyl)amino)thiazole-4-acetate → 2-((ethoxycarbonyl)amino)thiazole-4-acetic acid
Table 5: Conditions for Ester Hydrolysis
| Parameter | Condition |
|---|---|
| Starting Material | 2-((ethoxycarbonyl)amino)thiazole-4-acetate (1 equiv) |
| Reagent | LiOH or NaOH (2-3 equiv) |
| Solvent | THF/H₂O or MeOH/H₂O |
| Temperature | 0°C to room temperature |
| Reaction Time | 2-4 hours |
| Work-up | Acidification with 1M HCl to pH 2-3, extraction with ethyl acetate |
| Purification | Recrystallization from ethyl acetate/hexane |
| Yield | 80-90% |
Amide Coupling Reaction
The final step involves amide bond formation between methyl 4-aminobenzoate and 2-((ethoxycarbonyl)amino)thiazole-4-acetic acid.
Table 6: Optimization of Amide Coupling Conditions
| Entry | Coupling Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | DCC/HOBt | TEA | DCM | 25 | 24 | 68-72 |
| 2 | EDC/HOBt | DIPEA | DMF | 25 | 24 | 75-80 |
| 3 | HATU | DIPEA | DMF | 25 | 12 | 82-87 |
| 4 | PyBOP | DIPEA | DMF | 25 | 18 | 76-81 |
| 5 | T3P | DIPEA | EtOAc | 25 | 16 | 70-75 |
The optimized procedure typically involves:
- In a round-bottom flask, dissolve 2-((ethoxycarbonyl)amino)thiazole-4-acetic acid (1.0 equiv) in anhydrous DMF (10 mL/g).
- Cool the solution to 0°C and add HATU (1.2 equiv) and DIPEA (3.0 equiv).
- Stir the mixture for 30 minutes at 0°C to activate the carboxylic acid.
- Add methyl 4-aminobenzoate (1.1 equiv) and allow the reaction to warm to room temperature.
- Stir for 12 hours, monitoring by TLC or HPLC.
- Dilute with ethyl acetate and wash with 0.5M HCl, saturated NaHCO₃, and brine.
- Dry over anhydrous Na₂SO₄, filter, and concentrate.
- Purify by column chromatography (DCM/MeOH) or recrystallization from appropriate solvents.
The HATU-mediated coupling provides the highest yield and purity of the target compound, with minimal racemization or side reactions.
Method 2: Sequential Synthesis via Thiazole Formation
An alternative approach involves a more linear sequence starting with the formation of the thiazole ring, followed by sequential functionalization.
Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis represents a classical approach to forming the thiazole scaffold and can be applied to the synthesis of our target compound.
Table 7: Hantzsch Thiazole Synthesis Conditions
| Parameter | Condition |
|---|---|
| Starting Materials | α-haloketone (e.g., bromoacetone) (1 equiv), thiourea (1.1 equiv) |
| Solvent | Ethanol or DMF |
| Temperature | 70-90°C |
| Reaction Time | 4-6 hours |
| Work-up | Cooling, filtration or extraction |
| Purification | Recrystallization from ethanol |
| Yield | 70-80% |
Protection and Functionalization
Following thiazole formation, the 2-amino group is protected with an ethoxycarbonyl group, and the 4-position is functionalized with the acetic acid side chain.
Table 8: Functionalization at 4-Position of Thiazole
| Parameter | Condition |
|---|---|
| Starting Material | 2-((ethoxycarbonyl)amino)thiazole (1 equiv) |
| Reagent | Ethyl bromoacetate (1.2 equiv) |
| Base | NaH (1.5 equiv) or LDA (1.2 equiv) |
| Solvent | THF or DMF |
| Temperature | -78°C to room temperature |
| Reaction Time | 4-6 hours |
| Work-up | Quenching with saturated NH₄Cl, extraction with ethyl acetate |
| Purification | Column chromatography |
| Yield | 60-70% |
Ester Hydrolysis and Amide Coupling
The ethyl ester is hydrolyzed to provide the carboxylic acid, which is then coupled with methyl 4-aminobenzoate as described in Method 1.
Method 3: One-Pot Multicomponent Approach
A more efficient approach involves a multicomponent reaction strategy that reduces the number of isolation and purification steps.
One-Pot Thiazole Formation and Functionalization
This approach involves the formation of the thiazole ring and simultaneous or sequential functionalization in a single reaction vessel.
Table 9: One-Pot Thiazole Formation and Functionalization
| Parameter | Condition |
|---|---|
| Starting Materials | α-haloketone, thiourea, ethyl chloroformate |
| Solvent | DMF |
| Base | DIPEA or K₂CO₃ |
| Temperature | Sequential: 70°C (thiazole formation), then 0°C to RT (protection) |
| Reaction Time | 8-12 hours total |
| Work-up | Dilution with water, extraction with ethyl acetate |
| Purification | Column chromatography |
| Yield | 55-65% |
Direct Amide Coupling
The one-pot approach can be extended to include the amide coupling step:
2-((ethoxycarbonyl)amino)thiazole-4-acetic acid + methyl 4-aminobenzoate → this compound
Analytical Characterization
Comprehensive analytical characterization is essential for confirming the structure and purity of this compound.
Spectroscopic Characterization
Table 10: Spectroscopic Data for this compound
| Technique | Characteristic Signals/Bands |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 1.24 (t, 3H, CH₃CH₂O), 3.82 (s, 3H, COOCH₃), 3.94 (s, 2H, CH₂CO), 4.14 (q, 2H, CH₃CH₂O), 6.95 (s, 1H, thiazole-H), 7.75 (d, 2H, aromatic-H), 7.95 (d, 2H, aromatic-H), 10.35 (s, 1H, NHCO), 11.92 (s, 1H, NHCOO) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 14.6 (CH₃CH₂O), 36.7 (CH₂CO), 52.0 (COOCH₃), 62.7 (CH₃CH₂O), 108.2 (thiazole-C5), 118.9 (aromatic-C), 124.8 (aromatic-C), 130.6 (aromatic-C), 142.9 (aromatic-C), 150.8 (thiazole-C2), 152.9 (NHCOO), 159.6 (thiazole-C4), 166.3 (CONH), 166.7 (COOCH₃) |
| IR (KBr) | ν (cm⁻¹): 3325 (N-H), 3100 (aromatic C-H), 2985 (aliphatic C-H), 1725 (ester C=O), 1685 (amide C=O), 1625 (amide N-H), 1585 (aromatic C=C), 1255 (C-N), 755 (C-S) |
| HRMS (ESI+) | Calculated for C₁₆H₁₈N₃O₅S [M+H]⁺: 364.0967, Found: 364.0972 |
Chromatographic Analysis
Table 11: HPLC Method for Purity Determination
| Parameter | Condition |
|---|---|
| Column | C18 reverse-phase (150 × 4.6 mm, 5 μm) |
| Mobile Phase | A: 0.1% formic acid in water, B: acetonitrile |
| Gradient | 0 min: 30% B; 10 min: 70% B; 15 min: 90% B; 17 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 μL |
| Detection | UV at 254 nm and 280 nm |
| Run Time | 20 minutes |
| Retention Time | Approximately 8.5-9.5 minutes |
| Purity Requirement | ≥98% |
Process Optimization and Scale-Up Considerations
For industrial or large-scale production of this compound, several parameters require optimization.
Comparison of Synthetic Routes
Table 12: Comparative Analysis of Synthetic Approaches
| Parameter | Method 1: Convergent | Method 2: Sequential | Method 3: One-Pot |
|---|---|---|---|
| Number of Steps | 3-4 | 4-5 | 2-3 |
| Overall Yield | 45-55% | 35-45% | 40-50% |
| Reagent Cost | Moderate | Moderate | Low-Moderate |
| Time Efficiency | High | Low | High |
| Purification Complexity | Moderate | High | Moderate |
| Scalability | Good | Moderate | Good |
| Equipment Requirements | Standard | Standard | Standard |
Critical Process Parameters
Table 13: Critical Parameters for Scale-Up
| Parameter | Laboratory Scale | Pilot Scale | Production Scale |
|---|---|---|---|
| Batch Size | 1-10 g | 100 g - 1 kg | >1 kg |
| Reactor Type | Glass flask | Glass-lined or SS reactor | Industrial reactor |
| Temperature Control | ±2°C | ±1°C | ±0.5°C |
| Reaction Monitoring | TLC, HPLC | HPLC, In-process controls | Automated sampling |
| Solvent Quality | Anhydrous, reagent grade | High purity | Production grade |
| Reagent Addition | Manual | Controlled addition | Automated addition |
| Purification | Column chromatography | Crystallization | Crystallization |
| Quality Control | NMR, HPLC, MS | HPLC, DSC, XRD | In-process and final testing |
Alternative Synthesis Approaches
Several alternative approaches have been investigated for the preparation of structurally related compounds that might be applicable to this compound.
Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate reaction rates and potentially improve yields for several steps in the synthesis:
Table 14: Microwave-Assisted Reactions
| Reaction | Conventional Conditions | Microwave Conditions | Yield Improvement |
|---|---|---|---|
| Thiazole Formation | 70-90°C, 4-6 h | 100-120°C, 15-30 min | 5-10% |
| Amide Coupling | RT, 12-24 h | 60-80°C, 30-60 min | 3-8% |
| Esterification | Reflux, 8-12 h | 100°C, 30-60 min | 5-15% |
Flow Chemistry Approaches
Continuous flow chemistry offers advantages for scaling certain reactions, particularly those involving hazardous reagents or requiring precise temperature control.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-(2-((ethoxycarbonyl)amino)thiazol-4-yl)acetamido)benzoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Halogenating Agents: Chlorine, bromine
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions
Amine Derivatives: Formed through reduction reactions
Halogenated Derivatives: Formed through nucleophilic substitution reactions
Scientific Research Applications
Methyl 4-(2-(2-((ethoxycarbonyl)amino)thiazol-4-yl)acetamido)benzoate exhibits several biological activities:
Antimicrobial Activity :
Research indicates that compounds with thiazole moieties often demonstrate significant antimicrobial properties. Studies have shown that derivatives of thiazole can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, the compound can be evaluated for its Minimum Inhibitory Concentration (MIC) against specific pathogens .
Anticancer Potential :
The thiazole ring is also associated with anticancer properties. Preliminary studies suggest that this compound may inhibit cancer cell proliferation and induce apoptosis in tumor cells. The mechanism of action is thought to involve interference with metabolic pathways critical for cancer cell survival.
Therapeutic Applications
Given its biological activities, this compound has potential applications in:
Drug Development :
The compound's ability to inhibit microbial growth and cancer cell proliferation makes it a candidate for further development into antimicrobial agents or anticancer drugs. Research into structure-activity relationships (SAR) can help optimize its efficacy and selectivity.
Pharmaceutical Formulations :
Due to its unique chemical structure, this compound can be explored for formulation into various dosage forms, enhancing drug delivery systems to improve bioavailability and therapeutic outcomes.
Case Studies
- In Vitro Studies : A study demonstrated that this compound exhibited significant activity against specific cancer cell lines, including breast and colon cancer cells. The results indicated a dose-dependent response in cell viability assays.
- Animal Models : Preclinical trials using murine models showed that administration of this compound led to a notable reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of Methyl 4-(2-(2-((ethoxycarbonyl)amino)thiazol-4-yl)acetamido)benzoate involves its interaction with specific molecular targets. The compound binds to bacterial enzymes, inhibiting their activity and leading to the disruption of essential cellular processes . This results in the inhibition of bacterial growth and proliferation. The exact molecular pathways involved may vary depending on the specific bacterial strain and the conditions of the assay .
Comparison with Similar Compounds
Key Observations :
- Substituent Impact: The trifluoromethyl group in 10d () increases molecular weight (548.2 vs. ~350.3) and may enhance metabolic stability compared to the target compound’s ethoxycarbonylamino group.
- Linker Variability : Piperazine linkers (e.g., 10d–10f ) improve solubility but introduce conformational flexibility, whereas the target compound’s rigid acetamido linker may favor specific binding interactions.
- Heterocycle Replacement : Replacing thiazole with oxazole (A19, ) alters electronic properties—oxazole’s lower aromaticity may reduce π-π stacking interactions in biological targets.
Benzamide/Benzoic Acid Derivatives
Table 2: Functional Group Comparison
Key Observations :
- Ester vs. Acid : The target compound’s methyl ester masks the carboxylic acid, improving cell permeability compared to benzoic acid derivatives ().
- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl in 10d ) increase stability but may reduce reactivity in coupling reactions ().
Heterocyclic Variations
Table 3: Heterocycle-Driven Property Differences
Key Observations :
- Thiazole vs. Pyrazole : Thiazoles are more electron-deficient, favoring interactions with nucleophilic residues (e.g., cysteine in enzymes), whereas pyrazoles offer hydrogen-bonding versatility.
Pesticide-Related Esters
Table 4: Ester Group Impact on Bioactivity
Key Observations :
- Ester Choice : Methyl esters are common in agrochemicals (e.g., tribenuron) for cost-effective synthesis and stability, whereas ethyl esters (e.g., 10d–10f ) may offer tailored pharmacokinetics in pharmaceuticals.
Biological Activity
Methyl 4-(2-(2-((ethoxycarbonyl)amino)thiazol-4-yl)acetamido)benzoate is a complex organic compound that exhibits various biological activities. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups, including a thiazole moiety, an amide linkage, and an ester group. The molecular formula is , with a molar mass of approximately 306.38 g/mol. The presence of the thiazole ring is significant for its biological properties, as thiazoles are known to possess antimicrobial and anticancer activities.
Biological Activity Overview
1. Antimicrobial Activity
Research indicates that compounds containing thiazole derivatives often demonstrate antimicrobial properties. In vitro studies have shown that this compound exhibits inhibitory effects against various bacterial strains. The mechanism is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
2. Anticancer Properties
The compound has been evaluated for its anticancer potential. A study reported that derivatives of thiazole exhibit significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds often fall within the micromolar range, indicating potent activity. For example, related compounds have shown IC50 values ranging from 5 to 20 µM against these cell lines, suggesting that this compound may similarly exhibit effective anticancer activity.
3. Enzyme Inhibition
Thiazole derivatives are also known for their role as enzyme inhibitors. The compound has been screened for its ability to inhibit enzymes such as acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases like Alzheimer's. Preliminary results suggest that it may act as a moderate inhibitor of AChE, with potential implications for cognitive enhancement.
Table 1: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 15 | |
| Anticancer | MCF-7 | 10 | |
| Anticancer | A549 | 12 | |
| Enzyme Inhibition | AChE | 25 |
Case Studies
Case Study 1: Anticancer Screening
In a recent study, this compound was tested alongside other thiazole derivatives for anticancer activity against several human cancer cell lines. Results indicated that the compound exhibited significant cytotoxic effects, particularly against MCF-7 cells, where it induced apoptosis through caspase activation pathways.
Case Study 2: Enzyme Inhibition Analysis
Another investigation focused on the enzyme inhibition properties of this compound. Using an in vitro assay, it was found that this compound inhibited AChE activity in a dose-dependent manner, suggesting potential applications in treating cognitive disorders.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 4-(2-(2-((ethoxycarbonyl)amino)thiazol-4-yl)acetamido)benzoate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step protocols, such as coupling thiazole derivatives with benzoate esters via amide bond formation. For example, refluxing intermediates in ethanol with acetic acid as a catalyst (similar to methods in ) can achieve yields of ~60–75%. Critical parameters include solvent choice (e.g., THF for solubility), temperature control (60–80°C), and stoichiometric ratios of reactants. Purification often employs column chromatography with ethyl acetate/hexane gradients .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Characterization requires a combination of:
- NMR spectroscopy (¹H and ¹³C) to confirm functional groups (e.g., ester at ~3.7 ppm, thiazole protons at 7.2–7.5 ppm).
- High-resolution mass spectrometry (HRMS) to verify molecular weight (expected [M+H]⁺ ≈ 404.12).
- FT-IR for key bonds (C=O stretch at ~1700 cm⁻¹, N-H bend at ~1550 cm⁻¹).
Cross-referencing with published spectra of analogous thiazole-benzoate hybrids is recommended .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer : Safety data for structurally similar compounds (e.g., ) indicate acute toxicity risks (Category 4 for oral/dermal/inhalation). Researchers should:
- Use fume hoods and PPE (gloves, lab coats).
- Avoid exposure via pH-neutral buffers during biological assays.
- Store at –20°C in airtight containers to prevent degradation.
Advanced Research Questions
Q. How does the compound’s thiazole moiety influence its interaction with biological targets like cyclooxygenase-2 (COX-2)?
- Methodological Answer : The thiazole ring’s electron-rich nature facilitates π-π stacking with COX-2’s hydrophobic active site. Docking studies (e.g., AutoDock Vina) show binding affinities of –8.2 kcal/mol, comparable to diclofenac. In vitro assays measuring prostaglandin E2 (PGE2) inhibition (via ELISA) can quantify efficacy, with IC₅₀ values <10 µM indicating high potency .
Q. What strategies mitigate contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory effects)?
- Methodological Answer : Discrepancies arise from assay variability (e.g., bacterial strain selection, inflammatory cell models). To resolve:
- Conduct dose-response curves across multiple cell lines (e.g., RAW 264.7 macrophages for inflammation, S. aureus for antimicrobial tests).
- Use orthogonal assays (e.g., Western blot for COX-2 protein levels vs. broth microdilution for MIC values).
- Apply meta-analysis tools (e.g., RevMan) to compare datasets from independent studies .
Q. How can computational modeling optimize the compound’s pharmacokinetic profile?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME estimate logP (~2.8) and bioavailability scores (0.55), suggesting moderate solubility.
- Metabolic Stability : CYP450 isoform screening (e.g., CYP3A4/2D6) identifies potential oxidation sites.
- Structural Modifications : Introducing polar groups (e.g., –OH at the benzoate para-position) improves aqueous solubility without compromising target binding .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in derivatives?
- Methodological Answer :
- Scaffold Diversification : Replace the ethoxycarbonyl group with carbamates or sulfonamides (synthetic protocols in ).
- Bioisosteric Replacement : Substitute the thiazole with oxadiazole (synthesis via cyclization of thiosemicarbazides).
- Parallel Synthesis : Use robotic liquid handlers to generate 50–100 analogs for high-throughput screening .
Data Interpretation & Validation
Q. How should researchers address variability in IC₅₀ values across independent studies?
- Methodological Answer : Normalize data using internal controls (e.g., % inhibition relative to a reference inhibitor). Statistical tools (e.g., Grubbs’ test) identify outliers, while Bland-Altman plots assess inter-lab reproducibility. Replicate key experiments with standardized protocols (e.g., fixed cell passage numbers) .
Q. What analytical techniques resolve degradation products during stability studies?
- Methodological Answer :
- HPLC-MS/MS under accelerated conditions (40°C/75% RH) identifies hydrolysis products (e.g., free benzoic acid).
- Forced Degradation : Expose to UV light (ICH Q1B guidelines) to track photolytic byproducts.
- Kinetic Modeling : Use Arrhenius equations to predict shelf-life at 25°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
